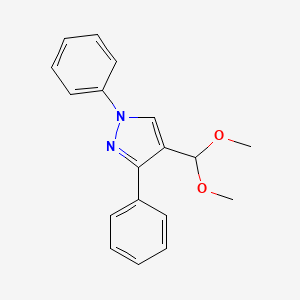

4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethoxymethyl)-1,3-diphenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-21-18(22-2)16-13-20(15-11-7-4-8-12-15)19-17(16)14-9-5-3-6-10-14/h3-13,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPPCTGKKSJQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977948 | |

| Record name | 4-(Dimethoxymethyl)-1,3-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6239-93-6 | |

| Record name | 4-(Dimethoxymethyl)-1,3-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of the Dimethoxymethyl Moiety

Acid-Catalyzed Hydrolysis of the Dimethoxymethyl Group to Aldehyde

The conversion of the 4-(dimethoxymethyl) group, a dimethyl acetal (B89532), into the corresponding 4-formyl group (an aldehyde) is a fundamental deprotection reaction typically achieved through acid-catalyzed hydrolysis. This reaction is pivotal as it unmasks the reactive aldehyde functionality, paving the way for a multitude of subsequent chemical transformations.

The hydrolysis of acetals is a well-established transformation in organic synthesis. For 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole, this is typically accomplished by treatment with an aqueous solution of a strong Brønsted acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or a Lewis acid. organic-chemistry.orgresearchgate.net The reaction is often carried out in a mixture of water and an organic solvent to ensure solubility.

The mechanism for the acid-catalyzed hydrolysis of the dimethoxymethyl acetal is a multi-step process that is reversible in nature. chemistrysteps.com To ensure the reaction proceeds towards the aldehyde product, an excess of water is typically used, driving the equilibrium forward. chemistrysteps.com

The kinetic and mechanistic pathway can be described as follows:

Protonation: The reaction is initiated by the protonation of one of the methoxy (B1213986) oxygen atoms by the acid catalyst (H₃O⁺). This is a rapid equilibrium step that converts the methoxy group into a good leaving group (methanol). pearson.comyoutube.com

Formation of an Oxocarbenium Ion: The protonated acetal undergoes cleavage of a carbon-oxygen bond, leading to the departure of a molecule of methanol (B129727). This step results in the formation of a resonance-stabilized oxocarbenium ion, which is a key intermediate. chemistrysteps.com

Nucleophilic Attack by Water: The highly electrophilic carbon of the oxocarbenium ion is then attacked by a water molecule, which acts as a nucleophile. pearson.com

Deprotonation to a Hemiacetal: A subsequent deprotonation step, where water acts as a base, yields a hemiacetal intermediate and regenerates the acid catalyst. chemistrysteps.com

Repeat of the Sequence: The process is repeated with the second methoxy group. The hydroxyl oxygen of the hemiacetal is protonated, followed by the elimination of a second molecule of methanol to form a protonated aldehyde. pearson.com

Final Deprotonation: In the final step, a water molecule deprotonates the protonated aldehyde to yield the final product, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, and regenerates the hydronium ion catalyst. pearson.comyoutube.com

This sequence of protonation, elimination, nucleophilic attack, and deprotonation is characteristic of acetal hydrolysis and efficiently converts the stable dimethoxymethyl precursor into the versatile aldehyde intermediate.

Transformations Involving the Aldehyde Intermediate (Post-Hydrolysis)

The aldehyde intermediate, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, is a versatile precursor for a wide range of heterocyclic systems due to the reactivity of the formyl group. ekb.eg

The aldehyde group of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. This transformation is a standard organic reaction and can be achieved using a variety of common oxidizing agents.

Typical reaction conditions involve the use of reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or Jones reagent (CrO₃ in aqueous sulfuric acid). Milder and more selective oxidizing agents like sodium chlorite (NaClO₂) can also be employed to effect this conversion while minimizing side reactions on the pyrazole (B372694) core. The resulting carboxylic acid is a valuable building block for the synthesis of amides, esters, and other acid derivatives.

The formyl group serves as a gateway to other important nitrogen-containing functional groups such as nitriles and oximes.

Nitriles: The synthesis of 1,3-diphenyl-1H-pyrazole-4-carbonitrile can be accomplished through a one-pot reaction starting from the aldehyde. ias.ac.in This process involves the initial formation of an oxime intermediate by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in formic acid. Subsequent dehydration of the in-situ formed oxime, catalyzed by orthophosphoric acid at elevated temperatures (100 °C), yields the desired nitrile in excellent yields (98–99%). ias.ac.in

Oximes: The formation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde oxime is a straightforward condensation reaction. researchgate.net The aldehyde is typically refluxed with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide or sodium acetate (B1210297), in an alcoholic solvent like methanol or ethanol (B145695). nih.gov The reaction proceeds smoothly to give the corresponding oxime, which exists as a mixture of (E) and (Z) isomers.

The aldehyde group readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically catalyzed by a small amount of acid.

A study by El-Sawy et al. details the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with various substituted anilines and aryl hydrazines. ekb.eg The condensation with aniline (B41778) derivatives is achieved by refluxing the reactants in methanol with a catalytic amount of acetic acid for one hour to yield N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives. ekb.eg Similarly, reactions with aryl hydrazines under the same conditions, but refluxed for three hours, produce the corresponding hydrazone derivatives. ekb.egwisdomlib.org

The yields for these condensation reactions are generally good to excellent, as demonstrated in the following table.

| Reactant Type | Substituent (R) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | -H | Imine | 75 | ekb.eg |

| Aniline | 4-OCH₃ | Imine | 71 | ekb.eg |

| Hydrazine (B178648) | -H | Hydrazone | 70 | ekb.eg |

| Hydrazine | 4-Br | Hydrazone | 72 | ekb.eg |

| Hydrazine | 4-NO₂ | Hydrazone | 65 | ekb.eg |

| Hydrazine | 2,4-di-NO₂ | Hydrazone | 85 | ekb.eg |

| Hydrazine | 2,4,6-tri-Cl | Hydrazone | 65 | ekb.eg |

Olefination and Wittig-Type Reactions

The dimethoxymethyl group itself is unreactive under standard olefination conditions. However, upon acidic hydrolysis, it is readily converted to the corresponding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This aldehyde is a versatile intermediate for the formation of carbon-carbon double bonds via olefination reactions, including the Wittig reaction and its variants like the Horner-Wadsworth-Emmons reaction.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to afford an alkene. For 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, this reaction provides a route to various 4-vinylpyrazole derivatives. The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate, which then collapses to form the alkene and a phosphine oxide byproduct.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. The HWE reaction typically provides excellent (E)-selectivity in the resulting alkene product. The reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with a stabilized phosphonate ylide would be expected to yield predominantly the (E)-alkene.

A variety of pyrazole-4-carbaldehydes have been successfully employed in condensation reactions with active methylene (B1212753) compounds, which are mechanistically related to olefination reactions. For instance, the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde with malononitrile (B47326) in the presence of a base leads to the formation of a Knoevenagel condensation product.

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the positions of substitution are influenced by the existing substituents. Conversely, nucleophilic substitution on the pyrazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups.

Regioselectivity and Electronic Influences of Substituents

Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon atom. However, in this compound, the C4 position is already substituted. Therefore, electrophilic attack would be directed to other available positions, primarily the phenyl rings.

The phenyl group at the N1 position and the phenyl group at the C3 position will influence the regioselectivity of electrophilic substitution on these rings. The pyrazole ring itself acts as a substituent on the phenyl rings. The electronic nature of the pyrazole ring will determine whether it is activating or deactivating towards electrophilic attack on the attached phenyl groups. Pyrazoles are generally considered electron-rich heterocycles.

The dimethoxymethyl group at C4 is an electron-donating group through resonance, which would further activate the pyrazole ring towards electrophilic attack, though the C4 position is blocked. This electron-donating nature would also influence the electronic properties of the attached phenyl rings.

Functional Group Tolerance and Protecting Group Strategies

The dimethoxymethyl group serves as a protecting group for the formyl functionality. This is a crucial strategy in multi-step syntheses where the aldehyde is sensitive to the reaction conditions required for modifications elsewhere in the molecule. For instance, if a reaction requires strongly basic or nucleophilic conditions that would attack an aldehyde, the acetal protecting group remains intact.

The acetal can be deprotected under acidic conditions to regenerate the aldehyde for subsequent reactions, such as the olefination reactions discussed previously. The choice of protecting group and the conditions for its removal are critical for the successful synthesis of complex molecules containing the pyrazole scaffold. The tetrahydropyranyl (THP) group is another common protecting group for the pyrazole NH group, which can be removed under different conditions, allowing for orthogonal protection strategies.

Metal-Catalyzed Transformations and Organometallic Applications

The functionalized pyrazole ring in this compound can participate in various metal-catalyzed transformations, particularly cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used for the functionalization of heterocyclic compounds, including pyrazoles. For these reactions to occur on the pyrazole ring of the target molecule, a leaving group (such as a halide or triflate) would typically need to be installed at one of the carbon atoms of the pyrazole ring.

Given that the C4 position is occupied, functionalization would likely be directed to the C5 position or one of the phenyl rings. For example, if a halogen were introduced at the C5 position of the pyrazole ring, it could then participate in a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group. The electronic properties of the existing substituents would influence the feasibility and outcome of these coupling reactions.

The nitrogen atoms of the pyrazole ring can also act as ligands for transition metals, forming organometallic complexes. The coordination chemistry of pyrazole derivatives is extensive, and these complexes have applications in catalysis and materials science. The specific steric and electronic properties of this compound would dictate the nature of the metal complexes it could form.

Interactive Data Table: Reactivity of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (the deprotected form of the title compound)

| Reaction Type | Reagents | Product Type | Reference |

| Condensation | Malononitrile, piperidine | 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | |

| Condensation | Substituted acetophenones, base | Chalcone derivatives | |

| Condensation | Hydrazine derivatives | Hydrazone derivatives | |

| Condensation | Aniline derivatives | Imine (Schiff base) derivatives |

Advanced Spectroscopic and Structural Elucidation of 4 Dimethoxymethyl 1,3 Diphenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR Spectral Interpretation of the Dimethoxymethyl Group and Phenyl Moieties

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the dimethoxymethyl group, the pyrazole (B372694) proton, and the two phenyl rings.

The dimethoxymethyl group is expected to show two key signals:

A singlet for the six equivalent protons of the two methoxy (B1213986) (-OCH₃) groups. This signal would likely appear in the range of 3.3-3.5 ppm.

A singlet for the single proton of the acetal (B89532) methine group (-CH(OCH₃)₂). This proton is expected to be deshielded and appear further downfield, likely in the 5.5-6.0 ppm range.

The pyrazole ring has one proton at the 5-position. This proton is in an electron-rich heterocyclic aromatic system and is expected to appear as a sharp singlet, likely in the region of 8.0-8.7 ppm, similar to the pyrazole proton in related 1,3-diphenyl-4-substituted pyrazoles. ekb.eg

The two phenyl moieties are chemically distinct. The phenyl group at the 1-position of the pyrazole is attached to a nitrogen atom, while the phenyl group at the 3-position is attached to a carbon atom. This difference in connectivity will result in different electronic environments and thus different chemical shifts for their respective protons. Both would appear as complex multiplets in the aromatic region (approximately 7.2-7.9 ppm). The protons of the N-phenyl group are typically observed slightly further downfield compared to the C-phenyl group due to the direct attachment to the electronegative nitrogen atom within the pyrazole ring system.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | 3.3-3.5 | Singlet |

| Acetal Methine (-CH) | 5.5-6.0 | Singlet |

| Phenyl (C-Ph & N-Ph) | 7.2-7.9 | Multiplet |

Carbon-13 (¹³C) NMR Chemical Shifts and Structural Correlations

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Dimethoxymethyl Group: The two equivalent methoxy carbons (-OCH₃) would produce a single signal in the aliphatic region, expected around 52-55 ppm. The acetal carbon (-CH(OCH₃)₂) would appear further downfield, typically in the 98-105 ppm range.

Pyrazole Ring: The three carbon atoms of the pyrazole ring (C3, C4, and C5) would have distinct chemical shifts. Based on data from similar pyrazoles, C3 and C5, being attached to heteroatoms or bulky groups, would appear significantly downfield (e.g., C3 ~152 ppm, C5 ~140 ppm), while C4, the point of substitution, would be more shielded (e.g., ~115-120 ppm). ekb.eg

Phenyl Moieties: The carbons of the two phenyl rings would generate a series of signals in the aromatic region (120-140 ppm). The ipso-carbons (the carbons directly attached to the pyrazole ring) would have distinct shifts. The ipso-carbon of the N-phenyl group is expected around 139-140 ppm, while the ipso-carbon of the C-phenyl group would be around 130-133 ppm.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (-OCH₃) | 52-55 |

| Acetal Methine (-CH) | 98-105 |

| Pyrazole C4 | 115-120 |

| Phenyl Carbons | 120-140 |

| Pyrazole C5 | ~140 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this molecule, it would primarily show correlations between the coupled protons within each of the two phenyl rings, helping to trace the connectivity of the aromatic systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methoxy and acetal groups to their corresponding carbon signals. It would also connect the aromatic protons to their respective carbons and the pyrazole C5-H proton to the C5 carbon.

A correlation from the methoxy protons (-OCH₃) to the acetal carbon (-CH).

A correlation from the acetal methine proton (-CH) to the C4 carbon of the pyrazole ring, confirming the attachment of the dimethoxymethyl group.

Correlations from the pyrazole C5-H proton to the C3 and C4 carbons of the pyrazole ring.

Correlations from the protons on the N-phenyl and C-phenyl rings to the pyrazole carbons (N1-C5 and C3-C4, respectively), confirming their positions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. wikipedia.org

For this compound (molecular formula C₁₈H₁₈N₂O₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺·) at an m/z value corresponding to its exact molecular weight of 294.1368.

The fragmentation pattern under electron impact (EI) ionization would likely proceed through energetically favorable pathways. A primary and highly characteristic fragmentation would be the loss of a methoxy radical (·OCH₃) from the molecular ion to form a stable oxonium ion, resulting in a prominent peak at m/z 263 (M-31). Subsequent loss of formaldehyde (B43269) (CH₂O) from this fragment could lead to a peak at m/z 233. Another possible fragmentation pathway involves the cleavage of the C-C bond between the pyrazole ring and the dimethoxymethyl group, leading to a fragment corresponding to the 1,3-diphenylpyrazole cation.

Predicted Mass Spectrometry Data:

| m/z Value | Interpretation |

|---|---|

| 294.14 | Molecular Ion (M⁺·) |

| 263.11 | [M - OCH₃]⁺ |

| 233.10 | [M - OCH₃ - CH₂O]⁺ |

| 220.10 | [1,3-diphenyl-1H-pyrazol-4-yl]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.org

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and pyrazole rings would appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). Aliphatic C-H stretching from the methoxy groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The acetal C-H stretch often appears as a distinct band around 2830 cm⁻¹. vscht.cz

Aromatic and Heteroaromatic Ring Stretching: C=C stretching vibrations from the phenyl rings and C=C/C=N stretching from the pyrazole ring would result in a series of sharp bands in the 1450-1610 cm⁻¹ region.

C-O Stretching: The most prominent feature for the dimethoxymethyl group would be strong C-O stretching bands, characteristic of acetals, typically found in the 1050-1150 cm⁻¹ region.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3150 | C-H Stretch | Aromatic (Phenyl & Pyrazole) |

| 2850-2960 | C-H Stretch | Aliphatic (-OCH₃) |

| ~2830 | C-H Stretch | Acetal (-CH) |

| 1450-1610 | C=C, C=N Stretch | Aromatic/Heteroaromatic Rings |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, we can infer its likely solid-state conformation by examining its precursor, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. nih.govresearchgate.net

The crystal structure of the precursor shows that the pyrazole ring is essentially planar. The two phenyl rings are twisted with respect to the central pyrazole ring, with dihedral angles typically ranging from 20° to 45°. nih.govresearchgate.net This twisting is a common feature in such systems, arising from the need to minimize steric hindrance between the ortho-hydrogens of the phenyl groups and the adjacent substituents on the pyrazole core.

For this compound, a similar conformation is expected. The pyrazole ring will be planar, and the N-phenyl and C-phenyl rings will be twisted out of this plane. The dimethoxymethyl group, with its free rotation around the C4-C(acetal) bond, will adopt a conformation that minimizes steric clashes with the neighboring phenyl group at position 3.

In the crystal lattice, the molecules would likely pack in a manner dictated by weak intermolecular forces such as van der Waals interactions and potentially weak C-H···π or C-H···O hydrogen bonds, which would involve the hydrogen atoms of one molecule interacting with the electron clouds of the aromatic rings or the oxygen atoms of the acetal group of a neighboring molecule.

Molecular Conformation and Dihedral Angles

Detailed crystallographic data for this compound, which would provide the precise molecular conformation and dihedral angles, is not available in the surveyed scientific literature. However, analysis of closely related 1,3-diphenyl-1H-pyrazole derivatives allows for a general understanding of the expected structural characteristics.

In similar pyrazole compounds, the central pyrazole ring is typically found to be nearly planar. The conformation of the molecule is largely defined by the rotational orientation of the two phenyl rings attached at the 1 and 3 positions, as well as the substituent at the 4-position. The steric hindrance between these groups influences the dihedral angles between the planes of the phenyl rings and the pyrazole core.

Interactive Data Table: Dihedral Angles in Related Pyrazole Derivatives

| Compound | Phenyl Ring Position | Dihedral Angle with Pyrazole Ring (°) | Reference |

| (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | 1 | 22.6(2) | nih.gov |

| (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | 3 | 40.0(1) | nih.gov |

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazole | 3 | 39.61(8) | nih.gov |

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazole | 5 | 9.4(1) | nih.gov |

Crystal Packing and Supramolecular Assembly

In related pyrazole derivatives, hydrogen bonding and π-π stacking interactions are common features that guide the supramolecular assembly. For example, in the crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, molecules are organized into helical stacks parallel to the a-axis, stabilized by weak C—H···O interactions. nih.gov In other pyrazole structures, C—H···π interactions are observed to contribute to the stability of the crystal lattice. researchgate.net

Interactive Data Table: Intermolecular Interactions in Related Pyrazole Derivatives

| Compound | Interaction Type | Description | Reference |

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazole | C—H···O | Weak interactions aiding in the formation of helical stacks. | nih.gov |

| 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl) | C—H···π | Interactions contributing to the stabilization of the crystal structure. | researchgate.net |

Computational Chemistry and Theoretical Studies of the Compound

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic properties of molecules. researchgate.net For 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole, DFT calculations can provide valuable information about its electronic structure and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole (B372694) derivatives, the distribution of HOMO and LUMO densities can indicate the most probable sites for electrophilic and nucleophilic attack. dntb.gov.ua In the case of this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring and the phenyl groups, while the LUMO may be distributed over the pyrazole and the attached substituents.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

| Ionization Potential | 6.2 |

| Electron Affinity | 1.8 |

Note: These values are representative and would be determined through specific DFT calculations.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wikipedia.org The MEP map displays regions of negative potential (typically colored in shades of red) which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue) which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the dimethoxymethyl group, indicating these as sites for electrophilic interaction. The hydrogen atoms of the phenyl rings and the methyl groups would exhibit positive potential, making them susceptible to nucleophilic interactions.

Conformational Analysis and Energy Landscapes of the Dimethoxymethyl Moiety

The conformational preferences of the dimethoxymethyl group are influenced by a combination of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to prefer an axial orientation over the sterically less hindered equatorial position. rsc.org While the pyrazole ring is aromatic, similar stereoelectronic interactions can influence the orientation of the methoxy (B1213986) groups.

Computational studies can map the potential energy surface (PES) for the rotation of the methoxy groups. This involves calculating the energy of the molecule at various dihedral angles. The resulting energy landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For the dimethoxymethyl moiety, a gauche conformation of the two methyl groups is often found to be the most stable.

Table 2: Hypothetical Rotational Barriers for the Dimethoxymethyl Moiety

| Rotation | Dihedral Angle (°) | Energy Barrier (kcal/mol) |

| C(pyrazole)-C(acetal) | 0 | 3.5 |

| C(pyrazole)-C(acetal) | 180 | 3.2 |

| C(acetal)-O | 60 | 1.5 |

| C(acetal)-O | 180 | 1.8 |

Note: These values are illustrative and would be determined through detailed conformational analysis calculations.

Reaction Pathway Modeling for Synthetic Transformations

Computational modeling can be employed to investigate the mechanisms of synthetic transformations involving this compound. This involves identifying the transition states and calculating the energy barriers associated with different reaction pathways.

Transition State Characterization

A transition state (TS) is a high-energy species that exists transiently between reactants and products. Locating and characterizing the TS is crucial for understanding the reaction mechanism. Computational methods can be used to optimize the geometry of the TS and verify its nature by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Energy Barriers and Reaction Rate Predictions

The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. By calculating the energy barriers for different potential pathways, the most favorable reaction mechanism can be predicted. This information is valuable for optimizing reaction conditions and predicting the outcome of synthetic procedures. For instance, in the synthesis of pyrazole derivatives, computational studies can help in understanding the regioselectivity of the reaction.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com This technique can provide detailed information about the conformational changes, flexibility, and interaction dynamics of a molecule with its environment, such as a solvent or a biological receptor. eurasianjournals.comresearchgate.net

For a compound like this compound, MD simulations could be employed to:

Explore Conformational Space: Determine the preferred three-dimensional arrangements of the molecule in different environments.

Analyze Solvent Effects: Understand how the solvent influences the structure and dynamics of the compound.

Investigate Binding Stability: If the compound is studied as a ligand for a biological target, MD simulations can assess the stability of the ligand-protein complex and identify key interactions. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Related Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models help in predicting the activity of new, unsynthesized compounds and in understanding the molecular features that are crucial for their biological effects.

Methodology and Molecular Features:

The general workflow for a QSAR study on pyrazole derivatives involves several key steps:

Data Set Selection: A series of pyrazole derivatives with experimentally determined biological activities is compiled. nih.govnih.gov

Molecular Descriptor Calculation: Various physicochemical, electronic, and steric properties (descriptors) of the molecules are calculated using computational software. acs.org

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. nih.govacs.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

Pharmacophore modeling is a complementary approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.gov For pyrazole derivatives, pharmacophore models can be generated based on a set of active compounds or from the ligand-binding site of a target protein. nih.govnih.gov These models serve as 3D queries for virtual screening to identify new potential lead compounds. nih.gov

| QSAR/Pharmacophore Modeling Technique | Description | Key Molecular Features Analyzed |

| 2D-QSAR | Correlates biological activity with 2D structural properties. nih.gov | Topological indices, molecular weight, logP, etc. |

| 3D-QSAR (CoMFA, CoMSIA) | Relates activity to the 3D steric and electrostatic fields of the molecules. researchgate.netnih.gov | Steric bulk, electrostatic potential, hydrophobicity, H-bond donor/acceptor fields. |

| Pharmacophore Modeling | Identifies the spatial arrangement of essential chemical features for biological activity. nih.gov | Hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups. |

Virtual Screening Methodologies for the Discovery of Pyrazole Derivatives with Specific Molecular Interactions

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. chemmethod.comchemmethod.com This method is cost-effective and significantly accelerates the initial stages of drug development. chemmethod.comresearchgate.net

Methodologies:

Two main approaches are commonly used for the virtual screening of pyrazole derivatives:

Ligand-Based Virtual Screening (LBVS): This method is employed when the 3D structure of the target is unknown. It relies on the knowledge of a set of active molecules to identify new compounds with similar properties. nih.gov Techniques used in LBVS include:

Similarity Searching: Screening a database for molecules that are structurally similar to a known active compound.

Pharmacophore-Based Screening: Using a pharmacophore model as a 3D query to search for molecules that match the required chemical features. nih.gov

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the biological target, which is typically determined by X-ray crystallography or NMR spectroscopy. chemmethod.com The primary technique used in SBVS is molecular docking . nih.govnih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking algorithms score the different binding poses based on factors like intermolecular forces and geometric complementarity, allowing for the ranking of compounds based on their predicted binding affinity. nih.gov

High-throughput virtual screening (HTVS) combines these methodologies to rapidly screen vast chemical libraries, such as the PubChem database, which contains millions of compounds. researchgate.net The identified hits from virtual screening are then subjected to further computational analysis, such as ADME (Absorption, Distribution, Metabolism, and Excretion) property prediction, to assess their drug-like characteristics before proceeding to experimental validation. chemmethod.comchemmethod.com

| Virtual Screening Method | Basis of Screening | Typical Application |

| Ligand-Based Virtual Screening | Similarity to known active molecules. nih.gov | Target structure is unknown. |

| Structure-Based Virtual Screening (Molecular Docking) | Complementarity to the target's binding site. chemmethod.com | 3D structure of the target is known. |

| High-Throughput Virtual Screening (HTVS) | Large-scale screening of chemical databases. chemmethod.comresearchgate.net | Initial identification of a large number of potential hits. |

Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The primary role of 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole in organic synthesis is that of a stable, storable precursor to 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The dimethoxymethyl group serves as an acetal (B89532) protecting group for the highly reactive formyl (aldehyde) functionality. This protection allows for chemical manipulations on other parts of a molecule without affecting the aldehyde. The aldehyde can be readily deprotected under mild acidic conditions when needed, providing a versatile handle for a wide array of chemical transformations. This strategy is fundamental in the construction of intricate molecular architectures where precise control over reactive sites is paramount.

The pyrazole (B372694) nucleus is a prominent scaffold in medicinal and agricultural chemistry. nih.gov The aldehyde functionality, unmasked from this compound, is a key starting point for constructing more complex, fused heterocyclic systems. For instance, the aldehyde can undergo condensation reactions with various binucleophiles to yield a range of pyrazole-annulated heterocycles.

One significant application is the synthesis of pyrazolo[3,4-b]pyridine derivatives. ekb.eg These compounds are formed by reacting the pyrazole-4-carbaldehyde with compounds containing an active methylene (B1212753) group and an amino group, such as malononitrile (B47326) and an amine source. Similarly, reaction with 5-aminopyrazoles can lead to the formation of pyrazolo[3,4-d]pyrimidine systems. nih.gov These fused heterocyclic structures are of great interest due to their diverse biological activities. ekb.egnih.gov The 1,3-diphenyl substitution on the parent pyrazole core provides a lipophilic and sterically defined framework that can influence the biological profile of the final molecule.

Table 1: Examples of Heterocyclic Scaffolds Derived from Pyrazole-4-carbaldehydes

| Starting Material (Precursor) | Reagents | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile, Amines/Ammonia | Pyrazolo[3,4-b]pyridine | ekb.eg |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Cyanoguanidine | Pyrazolo[3,4-d]pyrimidine | nih.gov |

| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Urea | Pyrazolo[3,4-d]pyrimidin-6-one | nih.gov |

The utility of this compound extends to both convergent and divergent synthetic methodologies.

In divergent synthesis , a common intermediate is used to generate a large library of structurally related compounds. nih.govrsc.org The aldehyde derived from this compound is an ideal common intermediate. Through various reactions such as Wittig olefination, reductive amination, aldol (B89426) condensations, or oxidation to the corresponding carboxylic acid, a vast array of derivatives can be prepared, each with unique substituents at the 4-position. This approach is highly valuable in drug discovery and materials science for rapidly exploring structure-activity relationships. nih.govresearchgate.net

Development of Pyrazole-Based Agrochemicals and Crop Protection Agents (Focus on chemical design, not specific product efficacy or safety)

The pyrazole ring is a well-established and highly effective pharmacophore in the design of modern agrochemicals. nih.govclockss.org Its derivatives have been successfully commercialized as fungicides, herbicides, and insecticides. The chemical design often involves fine-tuning the substituents on the pyrazole ring to optimize activity, selectivity, and physicochemical properties. The 1,3-diphenyl-1H-pyrazole scaffold offers a specific structural template that can be further elaborated, particularly at the 4-position, using the aldehyde derived from the title compound.

A major class of pyrazole-based fungicides are the succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org The core pharmacophore of many SDHI fungicides consists of a pyrazole-4-carboxamide moiety. The 1,3-diphenyl-1H-pyrazole scaffold can be incorporated into this design. The synthetic route would involve the oxidation of the aldehyde (derived from this compound) to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to produce a library of pyrazole-4-carboxamide derivatives. acs.org The nature of the substituents on the phenyl rings (at positions 1 and 3) and the choice of the amine component are critical design elements that modulate the fungicidal activity and spectrum. acs.orgnih.gov

The pyrazole heterocycle is also a key component in the design of various herbicides and insecticides. clockss.orgrhhz.net

Herbicides: Certain pyrazole derivatives act as inhibitors of critical plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen (B1215707) oxidase (PPO). clockss.org The chemical design of these herbicides often features a specific substitution pattern on the pyrazole ring to ensure a precise fit into the enzyme's active site. The 1,3-diphenylpyrazole core provides a rigid framework, and modifications originating from the 4-position can be used to introduce the necessary functional groups to achieve herbicidal activity. researchgate.netnih.gov

Table 2: Role of Pyrazole Core in Agrochemical Design

| Agrochemical Class | Key Structural Feature | Mode of Action (Example) | Reference |

|---|---|---|---|

| Fungicides | Pyrazole-4-carboxamide | Succinate Dehydrogenase Inhibition (SDHI) | acs.orgacs.org |

| Herbicides | Substituted 4-benzoylpyrazole | HPPD Inhibition | clockss.org |

| Insecticides | 1-Aryl-5-aminopyrazole | GABA-gated chloride channel antagonism | clockss.orgrhhz.net |

Applications in Materials Science

While less documented than its role in life sciences, the pyrazole scaffold, particularly with aromatic substituents, holds potential in materials science. The 1,3-diphenyl-1H-pyrazole structure features multiple aromatic rings, suggesting potential for applications based on π-π stacking interactions, which are crucial for designing organic semiconductors or liquid crystals.

Furthermore, the pyrazole ring contains nitrogen atoms that can act as ligands for metal ions. Functionalization of the this compound could lead to novel ligands for creating coordination polymers or metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing. The aldehyde derived from the title compound can be used to synthesize Schiff base ligands, which are well-known for their ability to form stable metal complexes. Additionally, pyrazole derivatives have been investigated as components of heterocyclic dyes. researchgate.net The extended conjugation provided by the diphenylpyrazole system could be exploited in the design of new chromophores with specific photophysical properties.

Fluorescent Materials and Optoelectronic Properties

Pyrazole derivatives are increasingly recognized for their significant potential in the development of fluorescent materials and optoelectronic devices. tandfonline.comresearchgate.net The inherent electronic properties of the N-heteroaromatic pyrazole core, combined with the ability to tune its photophysical characteristics through substitution, make it an attractive scaffold for creating novel fluorophores. nih.govrsc.org While pyrazole itself is not fluorescent, appropriate substitution can lead to compounds with high fluorescence quantum yields, significant solvatochromic behavior, and large Stokes shifts. rsc.org

The 1,3-diphenyl substitution on the pyrazole ring is a common motif in fluorescent compounds. For instance, 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole, a structurally related compound, has been shown to exhibit a high fluorescent quantum yield of 0.90 in toluene. epa.gov This high quantum efficiency is attributed to the optically allowed S1 state, which facilitates fluorescence. epa.gov The presence of phenyl groups contributes to the extension of the π-conjugated system, which is crucial for the electronic transitions that govern fluorescence.

The incorporation of pyrazole units into conjugated polymers has been explored for creating materials with tunable electronic and optical properties, high thermal stability, and good processability. tandfonline.com These pyrazole-based polymers are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. tandfonline.comresearchgate.net The specific substitution on the pyrazole ring, such as the dimethoxymethyl group in this compound, can influence the molecule's geometry, electronic structure, and intermolecular interactions, thereby affecting its solid-state emission properties and suitability for optoelectronic applications. researchgate.netresearchgate.net

Table 1: Photophysical Properties of Selected Fluorescent Pyrazole Derivatives

| Compound | Excitation Wavelength (λ_ex) | Emission Wavelength (λ_em) | Quantum Yield (Φ_F) | Solvent |

|---|---|---|---|---|

| 1,3-Diphenyl-5-(9-anthryl)-1H-pyrazole | Not specified | Not specified | 0.90 | Toluene |

| Fused Pyrazole 78 | 325 nm, 372 nm | 476 nm | 0.38 | Not specified |

| Fused Pyrazole 78-F | ~430 nm | 492 nm | 0.64 | Not specified |

| 3-(Coumarin-3-yl)pyrazole 65 | 425 nm | 500 nm | 0.05 | Not specified |

Data compiled from various research articles on fluorescent pyrazole derivatives. epa.govrsc.org

Coordination Chemistry and Ligand Design

The pyrazole framework is a cornerstone in coordination chemistry, with its nitrogen atoms readily acting as donor sites for metal ions. rsc.org The ability of pyrazole derivatives to act as ligands is well-documented, forming stable complexes with a wide range of transition metals. mdpi.com These complexes have found applications in catalysis, metal extraction, and as models for bioinorganic systems. The specific nature of the substituents on the pyrazole ring dictates the coordination mode, steric environment, and electronic properties of the resulting metal complex.

In this compound, the two nitrogen atoms of the pyrazole ring are the primary sites for metal coordination. The phenyl groups at the N1 and C3 positions exert significant steric influence, which can direct the geometry of the resulting metal complex. Furthermore, the oxygen atoms of the dimethoxymethyl group at the C4 position could potentially participate in coordination, allowing the molecule to act as a bidentate or even a tridentate ligand, depending on the metal ion and reaction conditions. This versatility makes it a potentially valuable building block in the design of bespoke ligands for specific catalytic or material science applications.

The field of coordination chemistry extensively utilizes pyrazole-based ligands for constructing polynuclear complexes and metal-organic frameworks (MOFs). The predictable bonding behavior and synthetic accessibility of pyrazoles allow for the systematic design of complex supramolecular architectures. While specific studies on complexes formed with this compound are not prevalent, the general principles of pyrazole coordination chemistry suggest its potential utility in creating novel metal complexes with tailored electronic, magnetic, or catalytic properties.

Energetic Materials Research (for related nitropyrazole derivatives, focusing on chemical stability)

In the field of energetic materials, nitrated pyrazole derivatives have garnered significant attention due to their high heats of formation, high densities, and tunable thermal stabilities. mdpi.com These characteristics make them promising candidates for applications in explosives, propellants, and pyrotechnics. The stability of these materials is a critical factor for their safe handling and performance.

Research has shown that the thermal stability of nitropyrazole-based energetic compounds can be influenced by the number and position of nitro groups, as well as other substituents on the pyrazole ring. For example, derivatives with nitrogen-rich groups have been shown to exhibit excellent insensitivity. The thermal decomposition of nitropyrazole derivatives can proceed through various pathways, including intramolecular oxidation, hydrogen transfer, or the rupture of carbon-nitrogen bonds.

A comparative study of 4-amino-3,5-dinitropyrazole (LLM-116) and its trimer derivative (LLM-226) revealed that trimerization leads to impressive thermal stabilization. The decomposition of LLM-116 is initiated by the transfer of a hydrogen atom from the aromatic N-H moiety, whereas the decomposition of LLM-226 begins with the breaking of carbon-nitrogen bonds at the diazo moiety. This highlights how structural modifications can significantly alter the decomposition mechanism and, consequently, the stability of the energetic material.

Table 2: Properties of Selected Nitropyrazole-Based Energetic Compounds

| Compound | Density (g·cm⁻³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (°C) |

|---|---|---|---|---|

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (7) | 1.88 (at 100 K) | 8931 | 35.9 | 218 |

| Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (5) | 2.15 (at 100 K) | 7965 | 29.3 | 202 |

| 4-amino-3,5-dinitropyrazole (LLM-116) | 1.90 | 8497 (calculated) | 31.89 (calculated) | Not specified |

This data is for related nitropyrazole derivatives and illustrates the properties of this class of compounds. chemicalbook.com

Utilization in Dye Chemistry and Pigment Synthesis

The pyrazole moiety is a versatile component in the synthesis of dyes and pigments. The core structure of pyrazolones, a class of pyrazole derivatives, is fundamental to many organic pigments. rsc.org The synthesis of pyrazole-based dyes often involves condensation reactions to form the pyrazole ring, followed by diazotization and coupling reactions to introduce chromophoric azo groups. rsc.org

The electronic properties of the pyrazole ring, influenced by its substituents, play a crucial role in determining the color and performance of the resulting dye. The arrangement of electrons within the pyrazole ring affects the absorption and reflection of light, which dictates the perceived color. rsc.org By carefully selecting the substituents, manufacturers can tailor the properties of pyrazole-based pigments for specific applications in textiles, plastics, and coatings. rsc.org

For instance, new pyrazole azo dyes have been synthesized using ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate as a diazotization component, which is then coupled with various active methylene derivatives. These dyes have been characterized for their color properties and potential use in the paints and varnishes industry. While there is no specific information on the use of this compound in dye synthesis, its core 1,3-diphenyl-1H-pyrazole structure is a common feature in various dye molecules. The dimethoxymethyl group at the 4-position could be hydrolyzed to an aldehyde, providing a reactive handle for further functionalization and incorporation into larger dye structures.

Advanced Topics and Future Research Directions

Stereoselective Synthesis of Chiral Pyrazole (B372694) Derivatives

The development of stereoselective methods to introduce chirality is a paramount objective in modern drug discovery. For pyrazole derivatives, creating stereogenic centers, particularly at a position adjacent to the nitrogen atom, can significantly influence biological activity.

Future research could focus on adapting existing methodologies for the asymmetric synthesis of analogs of 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole. One promising approach involves the use of chiral auxiliaries. For instance, tert-butanesulfinamide has been successfully employed as a chiral auxiliary in the synthesis of novel chiral pyrazole derivatives that act as potent PDE4 inhibitors. nih.gov This strategy involves the condensation of a chiral sulfinamide with an aldehyde, followed by stereoselective addition of a nucleophile to the resulting sulfinyl imine and subsequent cyclization to form the pyrazole ring. nih.gov

Another powerful strategy is the cascade reaction involving 1,3-dipolar cycloaddition and a rsc.orggalchimia.com-sigmatropic rearrangement. The reaction between terminal alkynes and α-chiral tosylhydrazones can yield chiral pyrazoles with a stereogenic group directly attached to a nitrogen atom, often with high retention of configuration. uniovi.es Applying this to a chiral precursor related to the diphenyl pyrazole core could provide a direct route to enantiomerically enriched products.

Key Research Strategies:

Chiral Auxiliary-Mediated Synthesis: Employing auxiliaries like (R)- or (S)-tert-butanesulfinamide to guide the stereoselective formation of a C-N bond. nih.gov

Asymmetric Catalysis: Developing catalytic enantioselective methods for the cyclization or functionalization of pre-existing pyrazole rings.

Cascade Reactions: Utilizing cycloaddition/rearrangement sequences with chiral starting materials to generate N-chiral pyrazoles with high enantiomeric excess. uniovi.es

Flow Chemistry and Continuous Processing for Pyrazole Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved scalability, better reproducibility, and the ability to perform reactions under conditions not easily accessible in batch. galchimia.com The synthesis of pyrazoles, which can involve hazardous intermediates like hydrazines or diazonium salts, is particularly well-suited for this technology. nih.gov

Continuous-flow setups have been developed for the multi-step synthesis of pyrazoles from simple starting materials like anilines, avoiding the isolation of hazardous intermediates by telescoping reaction steps. nih.gov For a compound like this compound, which is derived from 1,3-dicarbonyl equivalents and phenylhydrazine, a flow process could streamline its production. A two-stage flow synthesis has been demonstrated for substituted pyrazoles, where an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, which is then reacted in-line with hydrazine (B178648) to generate the pyrazole core. galchimia.com This approach significantly reduces reaction times and improves safety and efficiency. galchimia.commdpi.com

| Parameter | Batch Processing | Flow Chemistry (Continuous Processing) |

|---|---|---|

| Safety | Higher risk due to stockpiling of hazardous intermediates (e.g., hydrazines, diazonium salts). nih.gov | Improved safety through in-situ generation and immediate consumption of reactive intermediates. nih.govmdpi.com |

| Scalability | Often challenging due to heat transfer limitations and safety concerns. | Simpler and more direct scalability by extending operational time or using larger reactors. galchimia.com |

| Reaction Time | Can be lengthy, often requiring hours for completion. mdpi.com | Significantly reduced, with residence times often in the order of minutes. mdpi.commit.edu |

| Reproducibility | Can be variable due to challenges in controlling temperature and mixing. | High reproducibility due to precise control over reaction parameters (temperature, pressure, mixing). galchimia.com |

| Process Integration | Difficult to integrate synthesis, purification, and analysis. | Facilitates the integration of multiple synthetic steps, purification, and real-time analysis. galchimia.com |

Photoredox Catalysis and Electrocatalysis in Pyrazole Functionalization

Modern catalytic methods like photoredox and electrocatalysis offer powerful tools for the functionalization of heterocyclic cores under mild conditions. These techniques can be harnessed to introduce new functional groups onto the 1,3-diphenyl-1H-pyrazole scaffold, moving beyond classical methods.

Future research could explore the direct C-H functionalization of the pyrazole ring or the appended phenyl groups. While the C4-position is occupied, the C5-position and the phenyl rings are potential sites for modification. For instance, photoredox catalysis could enable the introduction of alkyl, aryl, or trifluoromethyl groups.

Furthermore, hypervalent iodine-mediated reactions, which share mechanistic features with some electrocatalytic processes, have been used for the C4-functionalization of pyrazoles. A metal-free approach using PhICl₂ as an oxidant allows for the direct thiocyanation or selenocyanation of the pyrazole C4-position. beilstein-journals.org While the target molecule is already substituted at this position, similar electrophilic functionalization strategies could be developed for other positions on the ring or for related pyrazole systems, with the resulting thio- and seleno-ethers serving as versatile handles for further transformations. beilstein-journals.org

Bio-inspired Synthesis and Biocatalysis for Pyrazole Derivatization

The use of enzymes and bio-inspired catalytic systems is a growing area in organic synthesis, offering high selectivity and environmentally benign reaction conditions. While the biosynthesis of the pyrazole ring itself is rare in nature, biocatalytic methods can be envisioned for the derivatization of the this compound scaffold.

Future work could investigate the use of enzymes for:

Asymmetric Reduction: If the dimethoxymethyl group is hydrolyzed to the corresponding aldehyde, enzymes such as alcohol dehydrogenases could be used for the asymmetric reduction to a chiral hydroxymethyl derivative.

Hydroxylation: Cytochrome P450 monooxygenases could potentially be engineered to selectively hydroxylate one of the phenyl rings, introducing a functional group for further modification.

Transamination: Transaminases could convert a keto-functionalized pyrazole derivative into a chiral amine, providing a building block for more complex structures.

These biocatalytic transformations would provide access to novel, chiral pyrazole derivatives under mild, aqueous conditions, aligning with the principles of green chemistry.

Integration of Artificial Intelligence and Machine Learning in Pyrazole Compound Design and Synthesis

For the pyrazole scaffold, AI/ML can be applied in several key areas:

De Novo Design: Generative models, such as recurrent neural networks (RNNs), can design vast virtual libraries of novel pyrazole-based compounds optimized for specific biological targets. nih.gov This has been applied to design potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Reaction Prediction: ML models can predict the outcomes of chemical reactions, helping chemists to identify the most promising conditions for functionalizing the pyrazole core or elaborating the dimethoxymethyl group. nih.gov

Retrosynthesis Planning: AI-driven retrosynthesis tools can propose synthetic pathways for complex pyrazole targets, breaking them down into simpler, commercially available starting materials. springernature.com

Property Prediction: Deep learning models can be trained to predict the physicochemical and biological properties of newly designed pyrazole compounds, allowing for the prioritization of candidates for synthesis. nih.govnih.gov

| AI/ML Application | Description | Relevance to Pyrazole Synthesis & Design |

|---|---|---|

| De Novo Design | Using generative models (e.g., RNNs, GANs) to create novel molecular structures from scratch. nih.gov | Generation of large, diverse libraries of pyrazole derivatives with optimized properties for specific targets (e.g., kinases, proteases). nih.govspringernature.com |

| Reaction Outcome Prediction | Training neural networks to predict the major product and yield of a chemical reaction given the reactants and conditions. nih.gov | Optimizing conditions for the functionalization of the pyrazole scaffold, saving time and resources. |

| Retrosynthesis Planning | AI algorithms that propose step-by-step synthetic routes for a target molecule. springernature.com | Identifying efficient and novel synthetic pathways to complex pyrazole-based drugs and molecular tools. |

| Active Learning | ML models that intelligently select the most informative experiments to perform next, accelerating the optimization process. nih.gov | Efficiently screening reaction conditions or library members to rapidly identify optimal pyrazole synthesis protocols or lead compounds. |

Exploration of Unconventional Reactivity of the Dimethoxymethyl Group

The dimethoxymethyl group is classically viewed as an acetal, a stable protecting group for an aldehyde. Its conventional reactivity is hydrolysis under acidic conditions to reveal the formyl group (CHO) of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. wisdomlib.org This aldehyde is a key intermediate for synthesizing a wide array of derivatives through condensation, oxidation, or reduction reactions. ekb.eg

Future research should explore the less conventional reactivity of this group. For instance, acetals can act as precursors to oxocarbenium ions, which can be trapped by various nucleophiles. Lewis acid-mediated reactions could potentially allow for the direct substitution of one of the methoxy (B1213986) groups with other nucleophiles (e.g., cyanide, organometallics) without full deprotection to the aldehyde. Furthermore, the acetal moiety could be explored as a directing group in C-H activation reactions, potentially enabling the functionalization of the ortho positions of the adjacent phenyl ring at C3. Investigating the reactivity of the pyrazole ring under conditions that generate highly reactive intermediates, such as nitrenes, could also lead to unusual rearrangements and functionalizations. mdpi.com

Design of Novel Pyrazole-Based Molecular Tools for Chemical Biology Investigations

The 1,3-diphenyl-1H-pyrazole framework serves as an excellent chemical scaffold for developing molecular tools to probe biological systems. Its rigid structure and synthetic tractability make it ideal for creating molecular probes and focused compound libraries.

Molecular Probes: The aldehyde functionality, accessible from the dimethoxymethyl group, is a versatile chemical handle. It can be used to attach fluorophores, biotin (B1667282) tags, or photo-crosslinkers. This would transform the pyrazole derivative into a molecular probe capable of visualizing biological targets, identifying protein binding partners, or mapping active sites.

Chemical Scaffolds: The pyrazole core is a "privileged structure" that can interact with multiple biological targets. nih.gov By systematically modifying the substituents at the N1, C3, and C4 positions, extensive libraries of compounds can be generated. The 1,3-diphenyl substitution pattern provides a well-defined three-dimensional shape that can be further elaborated. For example, the aldehyde can be converted into various heterocyclic systems or used in multicomponent reactions to rapidly build molecular complexity. mdpi.com These libraries can then be screened against various biological targets to identify new lead compounds for drug discovery.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole?

The synthesis of pyrazole derivatives often involves cyclocondensation reactions using precursors like hydrazines and β-diketones or β-ketoesters. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been utilized for analogous triazole-pyrazole hybrids, yielding products with >60% efficiency under optimized conditions (50°C, 16 hours in THF/H2O) . For the dimethoxymethyl group, Mannich reactions or nucleophilic substitution on pre-functionalized pyrazole cores may be applicable, as seen in related crown ether derivatives . Purification typically involves column chromatography (e.g., silica gel) or recrystallization .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, pyrazole derivatives like 4-[3-(biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1H-pyrazole were analyzed using single-crystal diffraction to resolve bond angles (e.g., N3–N4–C7 = 123.76°) and torsional conformations . Spectroscopic methods include:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to identify substituent environments (e.g., dimethoxymethyl protons at δ 3.2–3.5 ppm).

- FTIR : C=O stretches (~1700 cm<sup>-1</sup>) and aromatic C–H bends (~750 cm<sup>-1</sup>) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]<sup>+</sup> for C20H20N2O2 = 320.1525) .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of this compound?

Low yields often stem from steric hindrance from the dimethoxymethyl group or competing side reactions. Mitigation approaches include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates .

- Catalyst screening : Cu(I) catalysts (e.g., CuSO4/sodium ascorbate) enhance regioselectivity in cycloadditions .

- Temperature control : Slow heating (e.g., 50°C over 16 hours) reduces decomposition of thermally sensitive intermediates .

- Protection/deprotection : Temporary protection of the dimethoxymethyl group with tert-butyldimethylsilyl (TBS) ethers can prevent undesired nucleophilic attacks .

Q. How do electronic effects of the dimethoxymethyl group influence biological activity in pyrazole derivatives?

The dimethoxymethyl group acts as an electron-donating substituent, altering the pyrazole ring’s electron density and hydrogen-bonding capacity. In antimicrobial studies of hydrazone-pyrazole hybrids, methoxy groups enhanced activity against S. aureus (MIC = 8 µg/mL) by improving membrane permeability . Computational studies (e.g., DFT) can model charge distribution and predict binding affinities to biological targets like carbonic anhydrase isoforms .

Q. What contradictions exist in reported biological data for pyrazole derivatives, and how can they be resolved?

Discrepancies in antimicrobial or antitumor activities often arise from variations in assay conditions (e.g., bacterial strain, solvent used). For example:

- Solvent effects : DMSO at >1% v/v can inhibit bacterial growth, confounding results .

- Structural analogs : Trifluoromethyl substitutions (e.g., 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole) show higher potency than methoxy derivatives due to increased lipophilicity . Rigorous standardization of assays (e.g., CLSI guidelines) and comparative studies with positive controls (e.g., ciprofloxacin) are critical for resolving contradictions .

Q. How can computational methods guide the design of this compound derivatives?

- Molecular docking : Predict interactions with targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase IX using software (AutoDock Vina). For example, pyrazole-carboxylic acids exhibit binding energies of −8.2 kcal/mol to COX-2 .

- ADMET profiling : Tools like SwissADME assess bioavailability (%F >50% for logP <5) and toxicity (e.g., Ames test predictions) .

- DFT calculations : Optimize geometries (B3LYP/6-31G*) and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity .

Methodological Notes

- Synthetic reproducibility : Always characterize intermediates (e.g., TLC, melting points) to confirm reaction progression .

- Data validation : Cross-validate spectral data with databases (PubChem, ChemSpider) and report deviations .

- Ethical reporting : Disclose solvent purity, catalyst loading, and statistical significance of biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.